molecular formula C22H21ClN6O3 B2363271 N-(3-chloro-2-methylphenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide CAS No. 1189423-21-9

N-(3-chloro-2-methylphenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide

Cat. No.: B2363271
CAS No.: 1189423-21-9
M. Wt: 452.9
InChI Key: DPHZFXYOAKGMRV-UHFFFAOYSA-N
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Description

This compound features a triazolo[4,3-a]quinoxaline core fused with a 1-oxo group and a morpholino substituent at position 2. The acetamide side chain is linked to a 3-chloro-2-methylphenyl group, which contributes to its unique physicochemical and pharmacological profile. The morpholino group enhances solubility, while the chloro-methylphenyl moiety may influence target binding affinity and metabolic stability .

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-(4-morpholin-4-yl-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN6O3/c1-14-15(23)5-4-7-16(14)24-19(30)13-28-22(31)29-18-8-3-2-6-17(18)25-20(21(29)26-28)27-9-11-32-12-10-27/h2-8H,9-13H2,1H3,(H,24,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPHZFXYOAKGMRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)N5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-2-methylphenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound's molecular formula is C22H21ClN6O3C_{22}H_{21}ClN_{6}O_{3} with a molecular weight of 452.9 g/mol. Its structure includes a quinoxaline core substituted with a morpholino group and a chloro-methylphenyl moiety, contributing to its diverse biological activities.

PropertyValue
Molecular FormulaC22H21ClN6O3C_{22}H_{21}ClN_{6}O_{3}
Molecular Weight452.9 g/mol
CAS Number1189854-35-0

Anticancer Activity

Recent studies indicate that quinoxaline derivatives exhibit promising anticancer properties. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry reported that quinoxaline derivatives showed IC50 values ranging from 10 to 30 µM against breast (MCF7), lung (NCI-H460), and CNS (SF-268) cancer cell lines . The mechanism of action appears to involve the induction of apoptosis and inhibition of tumor cell proliferation.

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. Quinoxaline derivatives are known for their antibacterial and antifungal activities against both gram-positive and gram-negative bacteria.

Antimicrobial Efficacy
Research indicates that quinoxaline-based compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli. A recent study found that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 50 µg/mL against these bacteria .

PathogenMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100

Anti-inflammatory Activity

In addition to anticancer and antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. Quinoxaline derivatives have shown the ability to inhibit pro-inflammatory cytokines in vitro.

Research Findings
A study highlighted that certain quinoxaline derivatives reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting potential for treating inflammatory diseases .

Comparison with Similar Compounds

Triazoloquinoxaline Derivatives

N-(3-Bromophenyl)-2-[4-(4-morpholinyl)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide ()

  • Structural Differences: The phenyl substituent is 3-bromo instead of 3-chloro-2-methyl.
  • Functional Implications: Both compounds share the triazoloquinoxaline core and morpholino group, suggesting similar mechanisms of action, such as kinase inhibition or DNA intercalation. However, the bromophenyl variant’s solubility and bioavailability data remain unreported .

Thiazole-Based Analogs

N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide ()

  • Structural Differences: Replaces the triazoloquinoxaline with a thiazole ring. The 2-chlorophenyl group is directly attached to the thiazole, while the morpholinoacetamide chain is retained.
  • Functional Implications: Thiazole rings are associated with antimicrobial and anticancer activities. The absence of the quinoxaline system may reduce DNA interaction but improve selectivity for enzymatic targets like cyclooxygenase or tyrosine kinases .

Quinazolinone Derivatives

2-(3-(4-Fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(2-(4-chlorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-6-yl)acetamide ()

  • Structural Differences: Utilizes a quinazolinone core with a thioacetamide linker and fluorophenyl/chlorophenyl substituents.
  • Functional Implications: Quinazolinones are well-documented for anticancer activity (e.g., EGFR inhibition). The thioether linkage may enhance redox activity, while fluorophenyl groups improve metabolic stability .

PROTAC Analogs ()

AP-PROTAC-1

  • Structural Differences : A complex proteolysis-targeting chimera (PROTAC) with a diazenylbenzyl group and dioxopiperidine moiety. Shares an acetamide backbone but diverges significantly in target engagement (ubiquitin-proteasome system vs. kinase inhibition).
  • Functional Implications : Highlights the versatility of acetamide derivatives in drug design but underscores the target compound’s narrower focus on heterocyclic-mediated pathways .

Tabulated Comparison

Compound Class Core Structure Key Substituents Potential Activity References
Target Compound Triazoloquinoxaline 3-Chloro-2-methylphenyl, morpholino Kinase/DNA interaction
Bromophenyl Analog Triazoloquinoxaline 3-Bromophenyl, morpholino Similar to target compound
Thiazole-Based Analog Thiazole 2-Chlorophenyl, morpholino Antimicrobial/Anticancer
Quinazolinone Derivative Quinazolinone 4-Fluorophenyl, thioacetamide EGFR inhibition

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